molecular formula C24H15FN2O2 B6102287 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

Cat. No.: B6102287
M. Wt: 382.4 g/mol
InChI Key: RWZIFLITBGPCJP-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a benzoxazole ring, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide typically involves the condensation of 4-fluoroaniline with 2-naphthoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to form the intermediate 4-fluorophenyl-2-naphthoic acid chloride. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is unique due to the combination of its fluorophenyl, benzoxazole, and naphthalene carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN2O2/c25-19-9-7-16(8-10-19)24-27-21-14-20(11-12-22(21)29-24)26-23(28)18-6-5-15-3-1-2-4-17(15)13-18/h1-14H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZIFLITBGPCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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